2-Benzylidenecyclooctanone semicarbazone
Description
2-Benzylidenecyclooctanone semicarbazone is a Schiff base derivative synthesized via the condensation of cyclooctanone with semicarbazide, followed by the introduction of a benzylidene substituent. This compound belongs to the broader class of semicarbazones, characterized by the -NH-C(=O)-NH₂ pharmacophore, which enables diverse biological and coordination properties. Semicarbazones are widely studied for their anticonvulsant, antimicrobial, and metal-chelating activities, with structural modifications significantly altering their efficacy .
Properties
CAS No. |
16983-73-6 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea |
InChI |
InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15- |
InChI Key |
LLBXTCMHCXSQNS-TVYBWHDCSA-N |
SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Isomeric SMILES |
C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1 |
Canonical SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Synonyms |
2-Benzylidenecyclooctanone semicarbazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Semicarbazone Derivatives
Structural and Electronic Features
Substituent Effects on Tautomerism and Stability
Semicarbazones exhibit ketone-enol tautomerism, with aromatic substituents like benzylidene (as in 2-Benzylidenecyclooctanone semicarbazone) stabilizing the enol form through extended conjugation. This contrasts with simpler analogues like acetophenone semicarbazone (C₉H₁₁N₃O), where the phenyl group provides moderate stabilization .
Metal Coordination Behavior
Semicarbazones act as tridentate ligands (N,N,O-donors) in metal complexes. For example:
- 2-Acetylpyridine semicarbazone forms stable Cu(II) complexes with NNO coordination, influenced by hydrogen bonding and π-stacking interactions .
- 2-Formylopyridine semicarbazone in ruthenium complexes exhibits tunable biological activity depending on auxiliary ligands (e.g., bipyridine vs. phenanthroline) .
Anticonvulsant Activity
- 5,7-Dibromoisatin Semicarbazones : These derivatives showed superior protection against maximal electroshock seizures compared to phenytoin, with low neurotoxicity. Substituents like bromine atoms enhance lipophilicity and blood-brain barrier penetration .
- Arylsemicarbazones: Compounds like 4-(4-fluorophenoxy)benzaldehyde semicarbazone (FPBS) mimic benzodiazepines by interacting with GABA receptors. The semicarbazone linker's -CONH- group is critical for hydrogen bonding, as replacing it with -O-CH₂- abolishes activity .
This compound’s bulky cyclooctanone ring may reduce oral bioavailability compared to planar aromatic derivatives but could improve target specificity.
Antitrypanosomal and Antimicrobial Activity
- Chalcone-Semicarbazone Hybrids : Demonstrated antipyretic activity in rabbits, with substituents like -OH and -OCH₃ enhancing efficacy .
The benzylidene group in the target compound may confer additional antimicrobial properties through membrane disruption, a feature less pronounced in aliphatic semicarbazones.
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